7-Chloroquinoline

Overview

Description

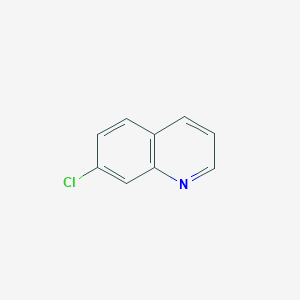

7-Chloroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinolines are widely found in nature and are known for their diverse biological activities.

Mechanism of Action

Target of Action

7-Chloroquinoline, a derivative of chloroquine, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the life cycle of the malaria parasite, Plasmodium species . The compound also interacts with the active site of PI3K .

Mode of Action

This compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite . The quinoline ligand interacts with the active site of PI3K through six interactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species. By inhibiting heme polymerase, this compound disrupts the conversion of toxic heme to non-toxic hemazoin, leading to the accumulation of toxic heme within the parasite .

Pharmacokinetics

Chloroquine, a related compound, is predominantly eliminated in the urine . It is reasonable to hypothesize that this compound may have similar pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

The primary molecular effect of this compound is the inhibition of heme polymerase, leading to the accumulation of toxic heme within the Plasmodium species . This results in the death of the parasite. On a cellular level, this leads to the clearance of the malaria infection.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the emergence of parasite resistance can reduce the effectiveness of the compound Additionally, the physiological environment, such as pH and presence of other metabolites, can also impact the stability and action of this compound

Biochemical Analysis

Biochemical Properties

7-Chloroquinoline interacts with various biomolecules, contributing to its biological activity. For instance, it has been found to show moderate antimalarial activity, interacting with the protozoa parasites from the genus Plasmodium

Cellular Effects

This compound derivatives have been shown to affect cell growth differently depending on the cell line and the applied dose . For example, certain this compound derivatives have demonstrated significant activity against cancer cell lines such as MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cells .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific data on this compound’s stability, degradation, and long-term effects on cellular function are limited, studies on related compounds suggest that these factors could be significant .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known that 4-amino-7-chloroquinoline, a related compound, metabolizes to hydroxychloroquine in vivo

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Chloroquinoline can be synthesized through various methods. One common approach involves the chlorination of quinoline. The reaction typically uses phosphorus oxychloride as the chlorinating agent at elevated temperatures (90-115°C). The product is then purified through recrystallization using solvents like ethanol or methanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 7-position is reactive and can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like primary amines, thiols, and alcohols are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Nucleophilic Substitution: Products include substituted quinolines, such as chloroquine when reacted with specific primary amines.

Oxidation and Reduction:

Scientific Research Applications

Medicine: 7-Chloroquinoline derivatives, such as chloroquine, are well-known antimalarial agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Chloroquine: A well-known antimalarial drug with a similar structure and mechanism of action.

Amodiaquine: Another antimalarial agent with structural similarities to 7-Chloroquinoline.

Quinine: An older antimalarial drug that shares the quinoline core structure.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising activities against a wide range of diseases, making it a valuable compound in medicinal chemistry .

Biological Activity

7-Chloroquinoline is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, particularly focusing on its anticancer, antimicrobial, antimalarial, and neuroprotective properties, supported by case studies and research findings.

Anticancer Activity

Recent studies have demonstrated that This compound hydrazones exhibit potent anticancer properties. A notable study evaluated a series of these hydrazones against 60 cancer cell lines, revealing submicromolar GI50 values across various tumor types, including leukemia, lung cancer, and breast cancer. The hydrazone derivatives showed significant cytotoxicity, with one compound inhibiting the growth of SF-295 CNS cancer cells with an IC50 value of 0.688 µg/cm³ .

Table 1: Cytotoxic Activity of Selected this compound Hydrazones

| Compound | Cell Line | IC50 (µg/cm³) |

|---|---|---|

| Hydrazone I | SF-295 (CNS) | 0.688 |

| Compound A | MCF-7 (Breast) | 23.39 |

| Compound B | HCT-116 (Colon) | 27.26 |

| Compound C | HeLa (Cervical) | 50.03 |

These findings indicate that structural modifications in the this compound framework can lead to enhanced antitumor activity, highlighting the potential for developing new anticancer agents based on this scaffold .

Antimalarial Activity

This compound derivatives have also been extensively studied for their antimalarial properties. A synthesis of new derivatives showed moderate to high activity against Plasmodium falciparum, with several compounds achieving IC50 values below 50 µM . The most active derivative exhibited an IC50 of 11.92 µM, suggesting a strong potential for further development in malaria treatment .

Table 2: Antimalarial Activity of Selected this compound Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound 1 | <50 |

| Compound 2 | <100 |

| Compound 3 | 11.92 |

The mechanism of action appears to involve interference with the parasite's metabolic processes, although further studies are needed to elucidate the specific pathways involved .

Neuroprotective Effects

In addition to its anticancer and antimalarial properties, certain derivatives of This compound have shown promise in neuroprotection, particularly in models of Parkinson's disease. Research indicates that these compounds can enhance the expression of dopamine neuron-specific markers and exhibit neuroprotective effects against neurotoxins like 6-OHDA . In rodent models, treatment with these derivatives resulted in significant improvement in behavioral deficits without causing dyskinesia-like side effects .

Antimicrobial Activity

The antimicrobial potential of This compound has also been explored. Studies report moderate to good inhibition against various bacterial strains. For instance, newly synthesized compounds demonstrated effective antibacterial activity with inhibition zones ranging from 12.5 mm to 23.8 mm against tested pathogens . This suggests that modifications to the quinoline structure can enhance antimicrobial efficacy.

Case Studies

- Anticancer Screening : A comprehensive screening of This compound hydrazones against a wide panel of cancer cell lines revealed promising candidates for further development as anticancer agents. The structure-activity relationship (SAR) analysis provided insights into how different substituents affect biological activity .

- Neuroprotection in Parkinson's Disease : In a study involving rodent models, compounds derived from This compound were shown to significantly reduce neuroinflammation and improve motor function in animals subjected to neurotoxic stressors . This highlights the potential therapeutic applications beyond traditional uses.

- Antimalarial Efficacy : The synthesis and evaluation of new This compound derivatives against chloroquine-resistant strains of malaria revealed that specific modifications could restore efficacy against resistant parasites .

Properties

IUPAC Name |

7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGUPQRODVPRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334803 | |

| Record name | 7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-61-3 | |

| Record name | 7-Chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How do 4-amino-7-chloroquinolines exert their antimalarial effect?

A1: 4-amino-7-chloroquinolines, like chloroquine, exert their antimalarial effect primarily by interfering with the detoxification of heme within the parasite Plasmodium falciparum. [] The parasite digests hemoglobin as a food source, releasing toxic heme as a byproduct. To protect itself, the parasite converts heme into non-toxic hemozoin. 4-amino-7-chloroquinolines bind to heme, forming a complex that inhibits this conversion, leading to heme buildup and parasite death. []

Q2: Beyond malaria, what other biological activities have been reported for 7-chloroquinoline derivatives?

A2: this compound derivatives have demonstrated a diverse range of biological activities beyond antimalarial action. These include:

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H6ClN, and its molecular weight is 163.61 g/mol.

Q4: What spectroscopic techniques are typically used to characterize this compound derivatives?

A4: Common spectroscopic techniques employed for characterizing this compound derivatives include:

Q5: How does the introduction of a trifluoromethyl group influence the properties of 4-(1H-pyrazol-1-yl)-7-chloroquinolines?

A5: The introduction of a trifluoromethyl group to the 4-(1H-pyrazol-1-yl)-7-chloroquinoline scaffold significantly impacts its physicochemical properties. Trifluoromethyl groups are known to increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. [, ] They can also modulate metabolic stability and influence the compound's interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.